molecular formula C15H21NO2 B8742365 1,2,4,5-Tetrahydro-benzo[d]azepine-3-carboxylic acid tert-butyl ester

1,2,4,5-Tetrahydro-benzo[d]azepine-3-carboxylic acid tert-butyl ester

Cat. No. B8742365
M. Wt: 247.33 g/mol
InChI Key: CGNRHQXXVIRHAY-UHFFFAOYSA-N
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Patent
US08633173B2

Procedure details

To an oven-dried Schlenck flask under an atmosphere of argon was added 2-chloro-8-(2-methoxy-phenyl)-[1,2,4]triazolo[1,5-a]pyridine (0.460 g, 1.77 mmol), 7-amino-1,2,4,5-tetrahydro-3-benzazepine-3-carboxylic acid tert-butyl ester (0.558 g, 2.12 mmol), palladium acetate (0.0875 g, 0.390 mmol), 2,2-bis-dicyclohexylphosphanyl-biphenyl (0.242 g, 0.443 mmol), cesium carbonate (1.44 g, 4.43 mmol), followed by 1,4-dioxane (12.00 mL) and was degassed under an atmosphere of argon for 5 min and heated at 100° C. overnight, cooled at room temperature, diluted with dichloromethane, filtered through diatomaceous earth and concentrated. The reaction was purified via chromatography (silica gel 20%-30% ethyl acetate/hexanes) and concentrated to give 748-(2-methoxy-phenyl)[1,2,4]triazolo[1,5-a]pyridin-2-ylamino]-1,2,4,5-tetrahydro-3-benzazepine-3-carboxylic acid tert-butyl ester (0.744 g, 87%). 1H NMR (400 MHz, (D3C)2SO, δ, ppm): 9.54 (s, 1H), 8.78 (d, 1H), 7.55 (m, 2H), 7.45 (m, 2H), 7.35 (s, 1H) 7.15 (m, 1H), 7.05 (m, 3H), 3.74 (s, 3H), 3.48 (m, 4H), 2.78 (m, 4H), 1.41 (s, 9H): MS=486 (MH)+.
Name
2-chloro-8-(2-methoxy-phenyl)-[1,2,4]triazolo[1,5-a]pyridine
Quantity
0.46 g
Type
reactant
Reaction Step One
Quantity
0.558 g
Type
reactant
Reaction Step One
Name
2,2-bis-dicyclohexylphosphanyl-biphenyl
Quantity
0.242 g
Type
reactant
Reaction Step One
Name
cesium carbonate
Quantity
1.44 g
Type
reactant
Reaction Step One
Quantity
0.0875 g
Type
catalyst
Reaction Step One
Quantity
12 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
ClC1N=C2C(C3C=CC=CC=3OC)=CC=CN2N=1.[C:19]([O:23][C:24]([N:26]1[CH2:32][CH2:31][C:30]2[CH:33]=[CH:34][C:35](N)=[CH:36][C:29]=2[CH2:28][CH2:27]1)=[O:25])([CH3:22])([CH3:21])[CH3:20].C1(P(C2CCCCC2)C2(P(C3CCCCC3)C3CCCCC3)CC=CC=C2C2C=CC=CC=2)CCCCC1.C(=O)([O-])[O-].[Cs+].[Cs+]>C([O-])(=O)C.[Pd+2].C([O-])(=O)C.O1CCOCC1>[C:19]([O:23][C:24]([N:26]1[CH2:32][CH2:31][C:30]2[CH:33]=[CH:34][CH:35]=[CH:36][C:29]=2[CH2:28][CH2:27]1)=[O:25])([CH3:22])([CH3:20])[CH3:21] |f:3.4.5,6.7.8|

Inputs

Step One
Name
2-chloro-8-(2-methoxy-phenyl)-[1,2,4]triazolo[1,5-a]pyridine
Quantity
0.46 g
Type
reactant
Smiles
ClC1=NN2C(C(=CC=C2)C2=C(C=CC=C2)OC)=N1
Name
Quantity
0.558 g
Type
reactant
Smiles
C(C)(C)(C)OC(=O)N1CCC2=C(CC1)C=CC(=C2)N
Name
2,2-bis-dicyclohexylphosphanyl-biphenyl
Quantity
0.242 g
Type
reactant
Smiles
C1(CCCCC1)P(C1(C(=CC=CC1)C1=CC=CC=C1)P(C1CCCCC1)C1CCCCC1)C1CCCCC1
Name
cesium carbonate
Quantity
1.44 g
Type
reactant
Smiles
C([O-])([O-])=O.[Cs+].[Cs+]
Name
Quantity
0.0875 g
Type
catalyst
Smiles
C(C)(=O)[O-].[Pd+2].C(C)(=O)[O-]
Step Two
Name
Quantity
12 mL
Type
solvent
Smiles
O1CCOCC1

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
100 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
was degassed under an atmosphere of argon for 5 min
Duration
5 min
TEMPERATURE
Type
TEMPERATURE
Details
cooled at room temperature
ADDITION
Type
ADDITION
Details
diluted with dichloromethane
FILTRATION
Type
FILTRATION
Details
filtered through diatomaceous earth
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
The reaction was purified via chromatography (silica gel 20%-30% ethyl acetate/hexanes)
CONCENTRATION
Type
CONCENTRATION
Details
concentrated

Outcomes

Product
Name
Type
product
Smiles
C(C)(C)(C)OC(=O)N1CCC2=C(CC1)C=CC=C2
Measurements
Type Value Analysis
AMOUNT: MASS 0.744 g
YIELD: PERCENTYIELD 87%
YIELD: CALCULATEDPERCENTYIELD 141.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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